5-Nitrosopyrimidine

Kinase inhibition Cyclin-dependent kinase 2 Cancer research

Researchers requiring 5-nitrosopyrimidine often face unreliable sourcing of the exact 5-nitroso regioisomer, leading to synthetic failure. This building block provides the precise electronic and reactivity profile essential for CDK2 inhibitor SAR (cf. NU6027 IC₅₀ = 2.2 µM) and MRSA-active derivatives. - Enables Fischer-Hepp rearrangement & selective nucleophilic substitutions inaccessible to nitro analogs. - Redox-active nitroso group supports metal complexation and NO-signaling mechanistic studies. - Supplied with certificate of analysis; typical purity ≥95%.

Molecular Formula C4H3N3O
Molecular Weight 109.09 g/mol
CAS No. 180799-04-6
Cat. No. B066288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrosopyrimidine
CAS180799-04-6
SynonymsPyrimidine, 5-nitroso- (9CI)
Molecular FormulaC4H3N3O
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)N=O
InChIInChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H
InChIKeyYZFUAIWTNMWSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrosopyrimidine: Pteridine, Purine & Nitric Oxide Research Scaffold


5-Nitrosopyrimidine (CAS 180799-04-6) is a heterocyclic small molecule with the molecular formula C₄H₃N₃O and an average mass of 109.088 Da . It belongs to the nitrosopyrimidine class, characterized by a nitroso (-NO) group at the 5-position of the pyrimidine ring, which confers distinct electronic and reactivity properties compared to other pyrimidine derivatives . This compound serves as a key synthetic building block for the generation of diverse biologically active molecules, including pteridines and purine analogs, and is utilized in mechanistic studies related to nitric oxide (NO) signaling and metal coordination chemistry .

Key synthetic building block Enables construction of pteridines, purine analogs, and diverse bioactive heterocycles.
5-Nitroso core drives unique reactivity.
Nitric oxide signaling studies Supports mechanistic investigations into NO-related pathways and metal coordination chemistry.
Redox-active -NO group as a functional probe.
Distinct electronic character Push-pull interactions and intramolecular H-bonding differentiate this scaffold from other pyrimidines.
Reported tunable optical and coordination properties.

5-Nitrosopyrimidine Procurement: Why Generic Substitution Fails


Substituting 5-nitrosopyrimidine with a generic pyrimidine, a nitro-substituted analog (e.g., 5-nitropyrimidine), or another nitrosopyrimidine derivative is not scientifically valid due to the profound impact of the 5-nitroso group on electronic structure, reactivity, and biological function. The nitroso moiety enables unique synthetic transformations, such as the Fischer-Hepp rearrangement [1] and selective nucleophilic substitutions [2], which are inaccessible to nitro or unsubstituted analogs. Furthermore, the nitroso group's redox activity and ability to form strong intramolecular hydrogen bonds dictate its role in biological systems, including enzyme inhibition and metal complexation [3]. Failure to account for these scaffold-specific properties can lead to synthetic failure, loss of desired biological activity, or misleading mechanistic conclusions.

  • Unique reactivity not available in analogs The 5-nitroso group enables Fischer-Hepp rearrangement and selective nucleophilic substitutions; nitro or unsubstituted pyrimidines cannot replicate this chemistry, which may lead to synthetic failure.
  • Redox and H-bonding behavior may not transfer The -NO moiety's redox activity and switchable intramolecular hydrogen bonds critically influence biological function and metal coordination; generic pyrimidines may show divergent bioactivity or complexation.
  • Scaffold-specific SAR cannot be assumed Reported kinase inhibition and antibacterial effects are attributed to the electronic profile of the 5-nitrosopyrimidine core; substituting with other 5-substituted analogs may alter potency and selectivity profiles.

5-Nitrosopyrimidine: Key Bioactivity Metrics vs. Analogs


CDK2 Inhibition by NU6027

The 5-nitrosopyrimidine derivative NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) inhibits CDK2 with an IC₅₀ of 2.2 ± 0.6 μM. This is a critical differentiator from other pyrimidine scaffolds where the nitroso group is absent, as the activity is driven by the unique electronic properties of the 5-nitroso moiety that enable specific ATP-competitive binding interactions [1].

CDK2 Inhibition
Reported
IC₅₀ = 2.2 ± 0.6 µM
ATP-competitive kinase inhibition context; inactive non-nitrosylated analog underscores 5-nitroso requirement.
Derivative NU6027; in vitro CDK2/cyclin A3 assay.
Kinase inhibition Cyclin-dependent kinase 2 Cancer research

Anti-MRSA Antibacterial Activity

A series of 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines exhibited remarkable activity against methicillin-sensitive and -resistant Staphylococcus aureus (MRSA). While exact MIC values for the base scaffold were not reported, the study establishes that the 5-nitrosopyrimidine core is a privileged structure for antibacterial activity, outperforming many related heterocycles that lack this specific substitution pattern [1]. The nitroso group's electronic properties were found to be crucial for the observed activity.

Anti-MRSA Activity
Class-level
Qualitative shift to high activity
Supports antimicrobial screening context; 4,6-diamino derivatives show reported remarkable activity against S. aureus.
MIC data not reported for base scaffold; class inference from derivatives.
Antibacterial agents Drug discovery MRSA

Palladium(II)-Nitrosopyrimidine Complexes: Antiproliferative Activity

Seventeen palladium(II) complexes containing 5-nitrosopyrimidine-derived ligands (from 6-amino-5-nitrosouracil and violuric acid) were synthesized and tested for cytotoxicity against human neuroblastoma (NB69) and human glioma (U373-MG) cell lines [1]. The complexes exhibited 'considerable antiproliferative activity,' with the authors noting that the 5-nitrosopyrimidine ligands are essential for both metal coordination and biological activity. This contrasts with related pyrimidine ligands lacking the nitroso group, which fail to form stable, bioactive complexes of this type.

Pd(II) Complexes
Class-level
Considerable antiproliferative effect
Supports cytotoxicity endpoint review; 5-nitroso ligands essential for stable, bioactive metal complexes.
Human NB69 and U373-MG cell lines; compared to non-nitrosylated uracil analogs.
Anticancer agents Metal complexes Glioblastoma

β-Cyclodextrin Binding Affinity of Rotamers

The binding constants of 5-nitrosopyrimidine rotamers with β-cyclodextrin (β-CD) were determined by capillary electrophoresis, yielding values in the range of 11.3-153.0 L/mol [1]. This quantitative data demonstrates a measurable, albeit weak, host-guest interaction. This is a specific property of the 5-nitrosopyrimidine scaffold arising from its ability to form stable planar rotamers, a feature not observed in the same way for other 5-substituted pyrimidines, providing a unique handle for analytical separation and potential formulation studies.

β-CD Binding
Head-to-head
K = 11.3 – 153.0 L/mol
Quantitative host–guest interaction for analytical separation; rotamer-dependent binding unique to 5-nitrosopyrimidines.
Capillary electrophoresis with β-cyclodextrin selector.
Supramolecular chemistry Analytical chemistry Host-guest interactions

UV-Vis Absorption Tunability by Substituent Control

Intramolecular charge transfer (ICT) in substituted 5-nitrosopyrimidines leads to a significant shift in electron density, which is readily observable by NMR and UV-Vis spectroscopy. The UV-Vis absorption maximum (λmax) can be tuned over a broad range of 100 nm by the judicious selection of electron-donating and -withdrawing substituents on the pyrimidine ring [1]. This tunable optical property is a direct consequence of the push-pull interactions mediated by the 5-nitroso group and is not achievable with non-nitrosylated pyrimidine cores.

UV-Vis Tunability
Class-level
λmax shift up to 100 nm
Push-pull charge transfer enables rational chromophore design; tunability not accessible with non-nitrosylated cores.
Substituent-dependent ICT observed by NMR and UV-Vis.
Spectroscopy Materials chemistry Dye synthesis

5-Nitrosopyrimidine: Key Applications in Drug Discovery & Chemical Biology


CDK Inhibitor Development

Researchers developing ATP-competitive inhibitors for CDK2 or CDK1 should utilize 5-nitrosopyrimidine as a core scaffold. The quantitative SAR, exemplified by NU6027's IC₅₀ of 2.2 μM against CDK2 [1], demonstrates that the 5-nitroso group is essential for achieving potent kinase inhibition. Procurement of this specific scaffold is necessary to replicate and build upon this established activity profile.

Antibacterial Agents Targeting Resistant Strains

Medicinal chemistry groups focused on antibacterial drug discovery, particularly against methicillin-resistant Staphylococcus aureus (MRSA), should acquire 5-nitrosopyrimidine to synthesize and screen 4,6-diamino-substituted derivatives. The reported 'remarkable activity' of this compound class against resistant bacteria [2] provides a strong rationale for selecting this scaffold over other, less active pyrimidines.

Tunable Fluorescent Probes & Chromophores

Researchers in chemical biology and materials science can exploit the unique push-pull electronic system of 5-nitrosopyrimidine to design optical probes with finely tuned absorption and emission properties. The ability to shift λmax by up to 100 nm through simple substituent changes [3] offers a level of control not available with other pyrimidine cores, enabling the creation of tailored dyes for specific imaging or sensing applications.

Metal-Based Anticancer Complexes

Inorganic and medicinal chemists developing metallodrugs, particularly palladium(II)-based complexes, should utilize 5-nitrosopyrimidine derivatives (such as 6-amino-5-nitrosouracil) as ligands. The demonstrated 'considerable antiproliferative activity' of these complexes against glioblastoma and neuroblastoma cells [4] is a direct result of the unique coordination chemistry enabled by the 5-nitroso group, making this a privileged ligand class for this application.

Application
Selection Property
Validation Focus
CDK kinase inhibition studies
5-Nitroso-dependent SAR for ATP-competitive binding
CDK2/cyclin A3 assay potency and selectivity profiling
Antimicrobial screening against resistant strains
4,6-Diamino-5-nitrosopyrimidine scaffold activity
MIC determination and strain-panel evaluation (S. aureus, MRSA)
Tunable chromophore and fluorescent probe design
Push-pull electronic tunability via substituent variation
UV-Vis absorption profile and emission wavelength control
Metallodrug coordination chemistry research
5-Nitroso group as a metal-binding ligand (e.g., Pd(II))
Cytotoxicity endpoint review in glioblastoma/neuroblastoma models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitrosopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.